molecular formula C17H18N2O3 B6908561 N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide

N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide

Cat. No.: B6908561
M. Wt: 298.34 g/mol
InChI Key: JXZOQDQNYGFZOH-UHFFFAOYSA-N
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Description

N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxypyridine moiety, which is known for its bioactive properties, and an oxane-3-carboxamide group, which adds to its chemical versatility.

Properties

IUPAC Name

N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(13-5-4-10-21-12-13)19-14-8-9-16(18-11-14)22-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZOQDQNYGFZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide typically involves the reaction of 6-phenoxypyridine with oxane-3-carboxylic acid derivatives under specific conditions. Common reagents used in the synthesis include oxalyl chloride, dimethylformamide (DMF), and triethylamine (Et3N) as a base . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypyridine moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenoxypyridine moiety can form hydrogen bonds and π-π interactions with enzymes and proteins, inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide is unique due to its phenoxypyridine moiety, which provides distinct bioactive properties and chemical versatility. This makes it a valuable compound for various applications in research and industry.

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